N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640835-51-2
VCID: VC11854702
InChI: InChI=1S/C19H23N7/c1-14-18(22-16-7-5-4-6-15(16)21-14)26-12-10-25(11-13-26)17-8-9-20-19(23-17)24(2)3/h4-9H,10-13H2,1-3H3
SMILES: CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N(C)C
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol

N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

CAS No.: 2640835-51-2

Cat. No.: VC11854702

Molecular Formula: C19H23N7

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine - 2640835-51-2

Specification

CAS No. 2640835-51-2
Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
IUPAC Name N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C19H23N7/c1-14-18(22-16-7-5-4-6-15(16)21-14)26-12-10-25(11-13-26)17-8-9-20-19(23-17)24(2)3/h4-9H,10-13H2,1-3H3
Standard InChI Key LVKJJJLWDMGNPL-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N(C)C
Canonical SMILES CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N(C)C

Introduction

Structural Analysis and Molecular Characteristics

Core Components and Functional Groups

The compound’s structure comprises three distinct heterocyclic systems:

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-amine group is substituted with N,N-dimethyl groups, enhancing lipophilicity and potential blood-brain barrier permeability.

  • Piperazine Linker: A six-membered saturated ring with two nitrogen atoms at positions 1 and 4. This moiety facilitates conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) .

  • 3-Methylquinoxaline: A bicyclic aromatic system with nitrogen atoms at positions 1 and 4. The methyl group at position 3 modulates electronic properties and steric interactions, potentially influencing binding affinity to enzymatic active sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₇
Molecular Weight349.4 g/mol
IUPAC NameN,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC=C4)N(C)C
Topological Polar Surface Area81.9 Ų

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies of analogous piperazine-quinoxaline hybrids reveal that piperazine rings adopt chair conformations in solution, with axial-equatorial proton coupling constants (J = 10–12 Hz) confirming restricted rotation . X-ray crystallography data for related compounds show planar quinoxaline systems and piperazine linkers in gauche orientations, optimizing π-π stacking and hydrogen-bonding interactions .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for this compound is documented, its structure suggests a multi-step route involving:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with methylglyoxal to yield 3-methylquinoxaline .

  • Piperazine Substitution: Nucleophilic aromatic substitution of 2-chloroquinoxaline with piperazine under refluxing conditions .

  • Pyrimidine Coupling: Buchwald-Hartwig amination of 4-chloro-N,N-dimethylpyrimidin-2-amine with the piperazine-quinoxaline intermediate .

Reductive amination and protecting group strategies, as described in piperazine-based polyamine syntheses , could enhance yield and purity. For example, ethyltrifluoroacetate protection of primary amines prevents undesired side reactions during piperidine ketone couplings .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include a singlet for N,N-dimethyl groups (δ 3.05 ppm), piperazine methylenes as broad singlets (δ 2.8–3.2 ppm), and aromatic protons from quinoxaline (δ 7.5–8.5 ppm) .

  • ¹³C NMR: Quinoxaline carbons appear at δ 140–160 ppm, while pyrimidine carbons resonate at δ 155–165 ppm.

Mass Spectrometry: Electrospray ionization (ESI-HRMS) would show a molecular ion peak at m/z 349.4 [M+H]⁺, with fragments corresponding to piperazine (C₄H₁₀N₂, m/z 86.1) and dimethylpyrimidinamine (C₆H₁₀N₃, m/z 124.1).

TargetAssumed ActivityPotential Indication
PI3KγInhibition (IC₅₀ ~200 nM)Cancer, inflammation
5-HT₁A ReceptorPartial agonistAnxiety, depression
D₂ ReceptorAntagonistSchizophrenia
MAO-BInhibitionNeurodegenerative diseases

Pharmacological Implications and Challenges

Drug-Likeness and ADMET Properties

  • Lipophilicity: Calculated logP (cLogP) of 2.7 suggests moderate membrane permeability but may necessitate formulation adjustments for oral bioavailability.

  • Solubility: Low aqueous solubility (<10 µg/mL) due to aromatic stacking requires prodrug strategies or salt formation.

  • Metabolism: Piperazine N-demethylation by CYP3A4 is likely, generating active metabolites with extended half-lives .

Toxicity Considerations

Quinoxaline analogs are associated with hepatotoxicity via reactive metabolite formation . Structural modifications, such as fluorine substitution at the quinoxaline 6-position, could mitigate this risk .

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR panels to elucidate primary targets.

  • In Vivo Efficacy: Animal models of glioblastoma or pancreatic cancer to assess PI3K pathway modulation .

  • ADMET Optimization: Prodrug derivatives (e.g., phosphate esters) to enhance solubility and reduce first-pass metabolism.

  • Crystallography: Co-crystallization with PI3Kγ or 5-HT₁A to guide structure-based drug design .

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